molecular formula C16H18O8 B014245 7-(alpha-D-Glucopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one CAS No. 17833-43-1

7-(alpha-D-Glucopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one

Cat. No. B014245
CAS RN: 17833-43-1
M. Wt: 338.31 g/mol
InChI Key: YUDPTGPSBJVHCN-JZYAIQKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of molecules related to "7-(alpha-D-Glucopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one" often involves multi-step chemical reactions, starting from basic sugar derivatives to complex glucopyranosides. For instance, Achmatowicz and Bielski described a stereoselective total synthesis approach for methyl alpha-D and alpha-L-glucopyranosides, highlighting key intermediates and the preservation of asymmetric centers in the sugar molecule (Achmatowicz & Bielski, 1977).

Molecular Structure Analysis

The molecular structure of similar compounds, such as 3-(β-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one trihydrate, has been elucidated through X-ray crystallography, revealing detailed information about the arrangement of atoms and bonds within the molecule. Such studies indicate dihedral angles between core structures and the orientations of sugar moieties relative to the benzopyran ring system (Anthal et al., 2012).

Chemical Reactions and Properties

Research into the chemical behavior of glucopyranosides includes investigations into their glycosylation reactions and the synthesis of disaccharides. Liotta et al. (2001) reported on the synthesis of methyl alpha-D-glucopyranosyl-(1-->4)-alpha-D-galactopyranoside and related compounds, demonstrating the versatility and complexity of chemical reactions involving glucopyranosides (Liotta et al., 2001).

Physical Properties Analysis

The physical properties of compounds structurally related to "7-(alpha-D-Glucopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one" are determined by their crystal structures and intermolecular interactions, as shown in X-ray analysis studies. Such properties influence the compound's solubility, melting point, and overall stability.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interactions with other molecules, are crucial for understanding the potential applications of these compounds. For example, the alpha-glucosidase inhibitory activity of certain benzopyran-2-one derivatives has been explored for therapeutic applications, indicating the biological relevance of their chemical properties (Wang et al., 2010).

Scientific Research Applications

  • Formation of New Heterocyclic Systems : It is utilized in the formation of α-Pyrano-1,5-benzodioxapines, a novel heterocyclic system (Prashant et al., 1996).

  • Regioselective Synthesis of Bioactive Polyheterocycles : The compound plays a role in the regioselective synthesis of bioactive polyheterocycles, contributing to the field of medicinal chemistry (Majumdar & Chatterjee, 1998).

  • Development of Novel Antibiotics : Its synthesis may lead to the development of novel enediyne antibiotics, showcasing its potential in antibiotic research (Hornyák et al., 2003).

  • Inhibitory Properties Against α-Amylase and α-Glucosidase : The compound is a novel benzopyran analog with inhibitory properties against α-amylase and α-glucosidase, indicating its potential application in diabetes treatment (Bharathi et al., 2022).

  • Antagonists for Metabotropic Glutamate Receptors : It has been identified as a novel class of antagonists for metabotropic glutamate receptors, relevant in neuropharmacology (Annoura et al., 1996).

  • Synthesis of Methyl α-D- and α-L-Glucopyranosides : The compound is involved in the study of enopyranosid-4-uloses, a key intermediate in the synthesis of these glucopyranosides, relevant in carbohydrate chemistry (Achmatowicz & Bielski, 1977).

  • Inhibitors for Endo-Glycanases : It is used in the creation of spacer-modified oligosaccharides with basic anchoring groups, which are inhibitors for endo-glycanases like porcine pancreatic alpha-amylase (Lehmann & Schmidt-Schuchardt, 1995).

  • Natural α-D-Glucosylflavone : The compound is isolated from Argemone mexicana and has potential natural product applications (Anthal et al., 2012).

  • Hepatoprotective Activity : It is found in Hypericum erectum, showing moderate hepatoprotective activity, which is significant in liver health research (An et al., 2009).

properties

IUPAC Name

4-methyl-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O8/c1-7-4-12(18)23-10-5-8(2-3-9(7)10)22-16-15(21)14(20)13(19)11(6-17)24-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13-,14+,15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDPTGPSBJVHCN-JZYAIQKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20863699
Record name 4-Methylumbelliferyl alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20863699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(alpha-D-Glucopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one

CAS RN

17833-43-1
Record name 4-Methylumbelliferyl α-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17833-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(alpha-D-Glucopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017833431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(alpha-D-Glucopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02639
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-Methylumbelliferyl alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20863699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(α-D-glucopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.979
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(alpha-D-Glucopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one
Reactant of Route 2
Reactant of Route 2
7-(alpha-D-Glucopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one
Reactant of Route 3
7-(alpha-D-Glucopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one
Reactant of Route 4
7-(alpha-D-Glucopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one
Reactant of Route 5
7-(alpha-D-Glucopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one
Reactant of Route 6
7-(alpha-D-Glucopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.